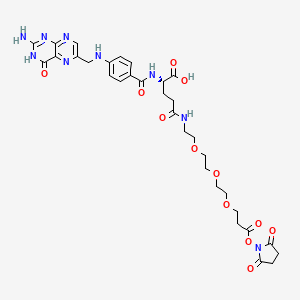
Folate-PEG3-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Folate-PEG3-NHS ester is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is characterized by the presence of folic acid, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester groups. This compound is widely used in targeted drug delivery, imaging, and bioassay development due to its ability to react with primary amine groups in alkaline conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Folate-PEG3-NHS ester typically involves the activation of folic acid with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC). The process begins with dissolving folic acid in dimethyl sulfoxide (DMSO) and adding NHS and DCC along with triethylamine. The reaction mixture is stirred at room temperature until the formation of the NHS ester is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Folate-PEG3-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amine groups to form stable amide bonds. This reaction is commonly used in the conjugation of the compound to various biomolecules .
Common Reagents and Conditions
Reagents: Primary amines, triethylamine, DMSO, NHS, DCC.
Conditions: Alkaline conditions, room temperature, and stirring.
Major Products Formed
The major products formed from the reaction of this compound with primary amines are amide-linked conjugates. These conjugates are used in various applications, including targeted drug delivery and imaging .
Applications De Recherche Scientifique
Folate-PEG3-NHS ester has a wide range of applications in scientific research:
Mécanisme D'action
Folate-PEG3-NHS ester exerts its effects through the formation of stable amide bonds with primary amine groups. The folic acid moiety targets folate receptors, which are overexpressed in certain cancer cells. Upon binding to these receptors, the compound is internalized, allowing for targeted delivery of therapeutic agents. The polyethylene glycol (PEG) component enhances the solubility and stability of the conjugate, while the NHS ester facilitates the conjugation process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Folic acid-polyethylene glycol-NHS: Similar to Folate-PEG3-NHS ester, this compound also contains folic acid and NHS ester groups but may have different PEG chain lengths.
Folate-PEG-NHS: Another variant with different PEG chain lengths, used for similar applications in targeted delivery and imaging.
Uniqueness
This compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility, stability, and reactivity. This makes it particularly effective in the synthesis of PROTACs and other targeted delivery systems .
Propriétés
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N9O12/c33-32-39-28-27(30(47)40-32)37-21(18-36-28)17-35-20-3-1-19(2-4-20)29(46)38-22(31(48)49)5-6-23(42)34-10-12-51-14-16-52-15-13-50-11-9-26(45)53-41-24(43)7-8-25(41)44/h1-4,18,22,35H,5-17H2,(H,34,42)(H,38,46)(H,48,49)(H3,33,36,39,40,47)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRSIVHIPFMJMJ-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N9O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














